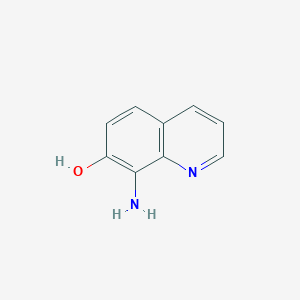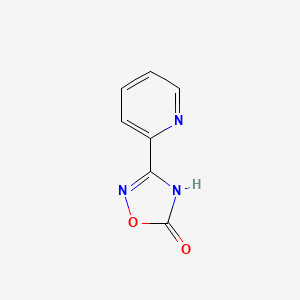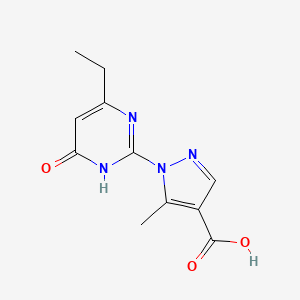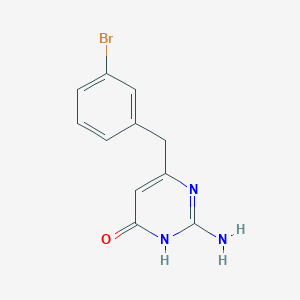
(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one
Vue d'ensemble
Description
(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, also known as 1-hydroxy-2-pyridone, is a versatile organic compound whose structure is composed of a pyridine ring, a hydroxyimino group, and a propan-2-one chain. This compound is of particular interest to scientists due to its wide range of applications in various fields of research, such as organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Chemistry and Properties of Pyridine Derivatives
A comprehensive review of the chemistry and properties of pyridine derivatives, including (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, highlights their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. These compounds, due to their structural variability and complex chemical behavior, present a wide range of applications in both organic chemistry and coordination chemistry. The study identifies potential areas for further investigation, suggesting that these compounds may have untapped applications in various fields due to their unique chemical properties (Boča, Jameson, & Linert, 2011).
Anticorrosive Materials
Quinoline derivatives, closely related to pyridine derivatives like (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, have been extensively studied for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly important in industrial settings, where corrosion can lead to significant economic losses and safety hazards (Verma, Quraishi, & Ebenso, 2020).
Synthetic Applications in Medicinal Chemistry
Pyranopyrimidine scaffolds, which can be synthesized from pyridine derivatives, are of significant interest in medicinal and pharmaceutical industries due to their wide range of synthetic applications and bioavailability. These compounds are studied intensively for their potential in developing lead molecules, highlighting the importance of pyridine derivatives like (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one in the synthesis of biologically active compounds (Parmar, Vala, & Patel, 2023).
Role in Analytical Chemistry
The analysis of heterocyclic aromatic amines, including compounds structurally related to (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, is crucial in studying their biological effects and exposure levels. These analyses are essential for understanding the carcinogenic potential of certain compounds, underlining the importance of pyridine derivatives in analytical chemistry and public health (Teunissen et al., 2010).
Propriétés
IUPAC Name |
(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-4-2-3-5-9-7/h2-5,12H,1H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQMJYRELXINBD-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)


![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)
![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)



![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)